N-Benzyl-N-(furan-2-yl)acetamide

Lipophilicity Drug-likeness CNS penetration

N-Benzyl-N-(furan-2-yl)acetamide (CAS 62187-52-4) is a synthetic tertiary acetamide bearing a furan-2-yl substituent and a benzyl group directly attached to the amide nitrogen. With a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g·mol⁻¹, the compound occupies a distinct structural niche among N-benzyl-acetamide derivatives.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 62187-52-4
Cat. No. B12906622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-(furan-2-yl)acetamide
CAS62187-52-4
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=CC=C1)C2=CC=CO2
InChIInChI=1S/C13H13NO2/c1-11(15)14(13-8-5-9-16-13)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
InChIKeyONUHXCKLRUKXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(furan-2-yl)acetamide (CAS 62187-52-4): A Tertiary Furan-Acetamide Building Block for CNS-Oriented Medicinal Chemistry


N-Benzyl-N-(furan-2-yl)acetamide (CAS 62187-52-4) is a synthetic tertiary acetamide bearing a furan-2-yl substituent and a benzyl group directly attached to the amide nitrogen [1]. With a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g·mol⁻¹, the compound occupies a distinct structural niche among N-benzyl-acetamide derivatives [1]. The furan ring is connected directly to the amide nitrogen atom—a structural feature that distinguishes it from the more commonly studied N-(furan-2-ylmethyl) analogs, where a methylene spacer separates the heterocycle from the amide core [2]. This direct N–furan connectivity imposes different electronic and steric constraints on the molecule, which in turn affects its conformational behavior, physicochemical properties, and potential biological interactions relative to methylene-linked or phenyl-substituted comparators [2].

N-Benzyl-N-(furan-2-yl)acetamide (CAS 62187-52-4): Why Furan-to-Phenyl or Furan-to-Thiophene Swaps Are Not Straightforward


The direct N–furan connectivity in N-benzyl-N-(furan-2-yl)acetamide creates a unique electronic environment that cannot be replicated by simple substructure swapping. Unlike N-benzyl-N-phenylacetamide—where the phenyl ring is a relatively electron-rich carbocycle—the furan ring introduces a heteroatom (oxygen) that alters the electron density distribution across the amide system [1]. Compared to the thiophene analog, the furan oxygen participates differently in hydrogen-bonding and dipole interactions, affecting solubility and target recognition [1]. Perhaps most critically, the absence of a methylene spacer between the furan and the amide nitrogen (as found in the extensively studied N-benzyl-N-(furan-2-ylmethyl)acetamide) eliminates a rotational degree of freedom and forces the heterocycle into closer electronic communication with the amide π-system [2]. These distinctions manifest in measurable differences in lipophilicity, polar surface area, and conformational populations—all of which directly impact compound selection decisions in medicinal chemistry campaigns [1][2].

N-Benzyl-N-(furan-2-yl)acetamide (CAS 62187-52-4): Quantified Differentiation Evidence Against Structural Analogs


Computed Lipophilicity (LogP) of N-Benzyl-N-(furan-2-yl)acetamide Compared with the Methylene-Linked Furan Analog

The computed XLogP3-AA of N-benzyl-N-(furan-2-yl)acetamide is 2.2 [1], indicating moderate lipophilicity. The closely related analog N-benzyl-N-(furan-2-ylmethyl)acetamide—which possesses a methylene spacer between the furan ring and the amide nitrogen—has a higher computed LogP (estimated ~2.5–2.8 based on the additional methylene contribution and reported experimental trends) [2]. The lower LogP of the target compound reflects the electron-withdrawing effect of the directly attached furan oxygen on the amide system, which reduces overall lipophilicity compared to the methylene-bridged analog. This difference of approximately 0.3–0.6 LogP units can meaningfully influence partitioning behavior in biological membranes and is relevant when selecting between these two building blocks for CNS-targeted libraries.

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA) of N-Benzyl-N-(furan-2-yl)acetamide Versus Phenyl and Methylene-Linked Furan Analogs

The computed topological polar surface area (TPSA) of N-benzyl-N-(furan-2-yl)acetamide is 33.5 Ų [1]. This value falls well below the widely recognized threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [3]. In comparison, N-benzyl-N-phenylacetamide (replacing furan with phenyl) has a TPSA of approximately 20.2 Ų (amide oxygen only) [3], while N-benzyl-N-(furan-2-ylmethyl)acetamide has a TPSA of ~33.5–38 Ų depending on conformation [2]. The target compound's TPSA of 33.5 Ų, contributed by the amide carbonyl (≈20 Ų) plus the furan ring oxygen (≈13 Ų), offers a quantitatively distinct polarity profile: it is more polar than the all-carbon phenyl analog yet lacks the extra rotational freedom and conformational heterogeneity of the methylene-linked variant. This intermediate polarity may be advantageous for balancing passive permeability with aqueous solubility in CNS drug design.

Polar surface area Blood-brain barrier permeability Drug design

Synthetic Accessibility of N-Benzyl-N-(furan-2-yl)acetamide: Yield Benchmarking Against the Methylene-Linked Analog

While a dedicated optimized synthetic protocol for N-benzyl-N-(furan-2-yl)acetamide has not been reported in the peer-reviewed literature, the closely related compound N-benzyl-N-(furan-2-ylmethyl)acetamide has been synthesized with high efficiency: acylation of N-benzyl-1-(furan-2-yl)methanamine under mild conditions (acetyl chloride or acetic anhydride, room temperature, 10 min) achieved yields exceeding 90% [1]. By direct analogy, the target compound—which shares the same amide bond-forming chemistry—is expected to be accessible via a similarly straightforward acylation of N-benzyl-N-(furan-2-yl)amine with acetylating agents. The key synthetic distinction is the starting amine: the target compound requires the secondary amine N-benzyl-N-(furan-2-yl)amine, whereas the methylene-linked analog uses the primary amine N-benzyl-1-(furan-2-yl)methanamine. The commercial availability of both amine precursors makes both compounds synthetically tractable, but the target compound's direct N–furan connectivity eliminates one synthetic step (the methylene insertion) required for the analog.

Acylation Green chemistry Synthetic efficiency

Absence of Alpha-Substituent: Structural Differentiator from the Anticonvulsant Lead Series

The most extensively studied structural relatives of N-benzyl-N-(furan-2-yl)acetamide belong to the alpha-acetamido-N-benzyl-alpha-(heteroaryl)acetamide series, exemplified by (R,S)-alpha-acetamido-N-benzyl-2-furanacetamide (compound 2g, CAS 124421-25-6) [1]. This compound carries an additional acetamido group at the alpha-carbon position and demonstrates potent anticonvulsant activity in the maximal electroshock seizure (MES) test in mice, with an ED₅₀ of 10.3 mg·kg⁻¹ (i.p., racemate) and 3.3 mg·kg⁻¹ for the active (R)-enantiomer, approaching the potency of phenytoin (ED₅₀ = 9.50 mg·kg⁻¹) [1]. N-Benzyl-N-(furan-2-yl)acetamide lacks this alpha-acetamido substituent entirely. This structural deletion is critical: the alpha-acetamido group has been shown to be essential for high-affinity binding to the anticonvulsant target and for the marked stereospecificity observed in this series [1][2]. Consequently, the target compound serves as a valuable negative control or simplified scaffold for probing the contribution of the alpha-substituent to pharmacological activity—a role that the alpha-substituted analogs cannot fulfill.

Structure-activity relationships Anticonvulsant Alpha-acetamido analogs

Hydrogen Bond Donor Count: A Zero-HBD Scaffold Differentiating N-Benzyl-N-(furan-2-yl)acetamide from Amide-Containing Analogs

N-Benzyl-N-(furan-2-yl)acetamide possesses zero hydrogen bond donor (HBD) groups [1]. This is a direct consequence of its tertiary amide structure: the nitrogen is fully substituted with benzyl, furan-2-yl, and acetyl groups, leaving no N–H moiety. In contrast, the alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide series contains two HBD groups (the secondary amide N–H at the benzylamide position and the acetamido N–H at the alpha position) [2]. Similarly, the secondary amide analog N-benzylfuran-2-carboxamide (CAS 10354-48-0), which features a -C(=O)NH-CH₂- linkage, possesses one HBD . The zero-HBD profile of the target compound is a differentiating feature that, according to established medicinal chemistry principles, should confer enhanced passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux compared to HBD-containing analogs [3].

Hydrogen bonding Permeability Drug-likeness

N-Benzyl-N-(furan-2-yl)acetamide (CAS 62187-52-4): Evidence-Backed Application Scenarios for Procurement Decisions


CNS-Penetrant Fragment Library Design Leveraging Zero-HBD and Moderate Lipophilicity

With a TPSA of 33.5 Ų well below the 90 Ų BBB threshold, an HBD count of zero, and a moderate XLogP3-AA of 2.2, N-benzyl-N-(furan-2-yl)acetamide is structurally pre-qualified as a CNS-accessible fragment or building block . Its zero-HBD profile distinguishes it from secondary amide fragments that dominate many commercial libraries, providing a permeability advantage supported by the Lipinski framework . Procurement of this compound enables the construction of CNS-focused screening sets with a distinct physicochemical signature compared to phenyl- or benzylamide-dominated collections .

Negative Control Compound for Alpha-Acetamido Anticonvulsant Pharmacophore Studies

The target compound lacks the alpha-acetamido substituent that is essential for the potent anticonvulsant activity observed in (R,S)-alpha-acetamido-N-benzyl-2-furanacetamide (MES ED₅₀ = 10.3 mg·kg⁻¹, i.p., racemate) and its (R)-enantiomer (MES ED₅₀ = 3.3 mg·kg⁻¹) . This structural deletion makes N-benzyl-N-(furan-2-yl)acetamide an ideal matched negative control for SAR studies aimed at isolating the pharmacophoric contribution of the alpha-acetamido moiety . Researchers evaluating the anticonvulsant target engagement of this compound class should procure both the alpha-substituted lead and the unsubstituted scaffold to enable rigorous, internally controlled pharmacological profiling .

Diversity-Oriented Synthesis Exploring Direct N–Furan Versus N–CH₂–Furan Connectivity in Medicinal Chemistry

The direct N–furan attachment in N-benzyl-N-(furan-2-yl)acetamide contrasts with the N–CH₂–furan connectivity of N-benzyl-N-(furan-2-ylmethyl)acetamide, which has been characterized by NMR and DFT as exhibiting hindered cis/trans rotational equilibria in solution . The target compound's constrained furan orientation restricts conformational freedom relative to the methylene-linked analog, potentially leading to different target binding poses. Synthetic accessibility is comparable: the methylene-linked analog has been prepared in >90% yield under mild acylation conditions (10 min, room temperature) , and the target compound is expected to be accessible by analogous chemistry using the appropriate secondary amine precursor. Procuring both compounds enables systematic exploration of how furan ring positioning relative to the amide plane affects biological target recognition .

Permeability-Optimized Acetamide Scaffold for Parallel Library Synthesis

The tertiary amide structure of N-benzyl-N-(furan-2-yl)acetamide—with zero hydrogen bond donors and only two hydrogen bond acceptors—represents a permeability-optimized scaffold that conforms to all four Lipinski Rule of Five criteria . Compared to secondary amide building blocks (e.g., N-benzylfuran-2-carboxamide, which possesses one HBD), the target compound is predicted to exhibit superior passive membrane permeability based on established physicochemical principles . This makes it a strategically preferred core for parallel library synthesis when the medicinal chemistry objective is to maximize the fraction of library members with favorable ADME properties, particularly for oral or CNS-targeted programs .

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